molecular formula C20H24ClFN2O3 B12856442 benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride

benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride

Cat. No.: B12856442
M. Wt: 394.9 g/mol
InChI Key: RRURIYQUSGSYAX-KEZWHQCISA-N
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Description

Benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often requires anhydrous conditions and the use of specific reagents such as sodium benzophenone ketyl, calcium hydride, and zeolite-based drying columns . The reactions are conducted in flame-dried glass apparatus under an atmosphere of nitrogen or argon to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl, fluorophenyl, and methylamino groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This modulation can result in therapeutic effects, such as the inhibition of disease-related enzymes or the activation of beneficial receptors .

Properties

Molecular Formula

C20H24ClFN2O3

Molecular Weight

394.9 g/mol

IUPAC Name

benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18-;/m1./s1

InChI Key

RRURIYQUSGSYAX-KEZWHQCISA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl

Origin of Product

United States

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